Product packaging for Emd 53998(Cat. No.:CAS No. 147527-31-9)

Emd 53998

Cat. No.: B1671210
CAS No.: 147527-31-9
M. Wt: 425.5 g/mol
InChI Key: IZLRMTJLQCLMKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Context of Myocardial Contractility Modulation and Inotropic Interventions

Myocardial contractility, the intrinsic ability of the heart muscle to generate force and shorten, is a fundamental determinant of cardiac output. In conditions such as heart failure, impaired contractility leads to the heart's inability to pump sufficient blood to meet the body's metabolic demands portico.org. Pharmacological interventions aimed at modulating myocardial contractility are broadly categorized as inotropic agents clevelandclinic.org.

Inotropes are drugs that influence the force of muscular contraction of the heart, either increasing (positive inotropes) or decreasing (negative inotropes) it clevelandclinic.orgscot.nhs.uk. Positive inotropic agents are crucial in situations where the heart's pumping action is compromised, such as in cardiogenic shock or severe heart failure clevelandclinic.orgjacc.org. These agents traditionally operate by increasing intracellular calcium (Ca²⁺) concentrations in cardiac myocytes through mechanisms like inhibiting Na⁺/K⁺-ATPase (e.g., digoxin) or via cyclic AMP (cAMP)-dependent pathways (e.g., β-adrenoceptor agonists, phosphodiesterase inhibitors) portico.orgoup.com. However, increasing intracellular Ca²⁺ or cAMP can be associated with increased myocardial energy consumption and a propensity for arrhythmias portico.orgjacc.orgoup.com.

Beyond pharmacological agents, cardiac contractility modulation (CCM) therapy has emerged as a device-based approach to enhance myocardial contractility. CCM delivers non-excitatory electrical impulses during the absolute refractory period of the myocardial action potential, aiming to augment intracellular calcium handling and improve cardiac function without increasing oxygen demand frontiersin.orgnih.govahajournals.orgnebraskamed.com.

Evolution of Pharmacological Strategies for Enhancing Cardiac Function

The evolution of pharmacological strategies for enhancing cardiac function has been marked by a continuous search for agents that can improve contractility while minimizing adverse effects. Historically, cardiac glycosides like digitalis were among the first inotropic agents used oup.comcfrjournal.com. The mid-20th century saw the introduction of β-adrenergic agonists and phosphodiesterase inhibitors, which primarily increase intracellular Ca²⁺ via cAMP-dependent mechanisms portico.orgoup.comresearchgate.net.

While these conventional positive inotropes can acutely improve hemodynamic parameters, long-term clinical trials often revealed limitations, including increased mortality or no improvement in survival, particularly with cAMP-dependent drugs portico.orgjacc.orgoup.com. This led to a paradigm shift in drug discovery, moving towards agents that could enhance contractility without necessarily increasing intracellular Ca²⁺ levels or myocardial oxygen consumption portico.orgresearchgate.net. This shift paved the way for the development of calcium sensitizers.

Recent advancements in cardiovascular pharmacology also include novel drug classes like SGLT2 inhibitors and the exploration of personalized medicine approaches, gene therapy, and bioengineered treatments, all aiming to improve cardiac function and patient outcomes medicaljournalshouse.comnih.govnih.govacademicmed.orgrevportcardiol.org.

Historical Development and Significance of Calcium Sensitizers in Cardiac Therapy

The concept of calcium sensitization emerged as an alternative strategy to enhance cardiac contractility. Calcium sensitizers are a class of drugs that increase the responsiveness of contractile proteins to calcium, thereby generating more force for a given intracellular Ca²⁺ concentration portico.orgresearchgate.netmdpi.com. This mechanism was hypothesized to offer energetic advantages, as it would not necessitate an increase in the amount of Ca²⁺ cycled with each beat, potentially leading to lower energy requirements and a reduced risk of arrhythmias compared to traditional inotropes portico.orgnih.gov.

EMD 53998, a thiadiazinone derivative, was identified as a potent calcium sensitizer (B1316253) in the late 1980s and early 1990s portico.orgnih.govnih.gov. Its discovery was significant because it was recognized as one of the first agents for which a substantial portion of its inotropic effect in intact cardiac muscle could be attributed to increased Ca²⁺ sensitivity of the contractile proteins nih.gov. Early research demonstrated that this compound produced a pronounced increase in the Ca²⁺ sensitivity of contractile proteins in skinned cardiac fibers and intact ventricular muscle nih.govresearchgate.net.

However, further investigations revealed that this compound is a racemic mixture, and its two mechanisms of action—calcium sensitization and phosphodiesterase III inhibition—reside in its different enantiomers portico.orgmedchemexpress.comnih.govahajournals.org. The (+)-enantiomer, EMD 57033, was found to be primarily responsible for the calcium sensitizing action, while the (-)-enantiomer, EMD 57439, selectively inhibited phosphodiesterase portico.orgnih.govahajournals.org. This enantiomeric dissection provided crucial insights into the distinct pharmacological profiles of these compounds.

Studies on this compound and its enantiomers have provided detailed research findings, illustrating their impact on cardiac mechanics and energetics. For instance, in intact ferret ventricular muscle, this compound (5 µM) increased developed tension by 230%, while aequorin light transients (indicating intracellular Ca²⁺) increased by only 85% nih.gov. This substantial Ca²⁺ sensitization explained most of its inotropic effect nih.gov.

The following table summarizes key research findings related to this compound's effects:

Compound/EnantiomerConcentrationExperimental ModelObserved EffectCitation
This compound5 µMIntact ferret ventricular muscle (aequorin-loaded)Increased tension by 240%; increased Ca²⁺ transient by 85%. Increase in Ca²⁺ transient abolished by guanethidine (B1672426) (preventing noradrenaline release). portico.org
This compound5 µMIntact ferret papillary muscles (aequorin-injected)Increased developed tension by 230%; aequorin light transients increased by 85%. nih.gov
This compound≥ 200 µMFerret papillary muscleIncreased resting tension. portico.orgnih.gov
This compound5.4 µMIsolated beating blood-perfused canine heartsIncreased contraction and myocardial oxygen consumption (similar to CaCl₂). portico.org
This compound0.5-5 µMIsolated left ventricular myocytes (indo-1 loaded)Enhanced twitch amplitude without increasing indo-1 transient; shifted myofilament responsiveness to Ca²⁺ to the left. researchgate.net
This compound50 µMSkinned porcine myocardiumDecreased equilibrium constant of cross-bridge detachment (3x); increased equilibrium constant of cross-bridge attachment (2x); decreased association constants of MgATP (1/9) and MgADP (1/3); decreased association constant of phosphate (B84403) (1/3). physiology.org
This compound10 µM (half maximal)Skinned fibers (rigor state with caged ATP)Increased rate of force redevelopment. oup.com
This compound-Human left ventricular papillary muscle strips from failing heartsIncreased force of contraction. portico.org
EMD 57033 ((+)-enantiomer)0.5-1.5 µMGuinea pig myocytes (indo-1 loaded)Increased twitch amplitude without altering Ca²⁺ transient. portico.org
EMD 57033 ((+)-enantiomer)-Guinea pig trabeculaeShowed energetic advantages over other positive inotropic compounds. portico.org
EMD 57033 ((+)-enantiomer)-Isolated perfused heartsProduced 40% increase in developed force with no change in O₂ consumption. oup.com
EMD 57033 ((+)-enantiomer)-Rabbit ventricular cardiomyocytes (indo-1/AM loaded)Shifted relationship between Ca²⁺ transients and cell shortening to the left. researchgate.net
EMD 57439 ((-)-enantiomer)-Guinea pig PDE IIIInhibited PDE III with an IC₅₀ of 60 nM; little effect on other PDE isoenzymes. portico.org
EMD 57439 ((-)-enantiomer)-Intact ferret cardiac muscleCaused less marked positive inotropic effect, associated with abbreviation of twitch, increased Ca²⁺ transient amplitude, and abbreviation of Ca²⁺ transient (profile of PDE inhibitor). ahajournals.org

This compound was found to inhibit phosphodiesterase III (PDE III) with an IC₅₀ of 60 nM in guinea pig PDE III, while having minimal impact on other PDE isoenzymes portico.org. This dual action meant that while it offered the benefits of calcium sensitization, the PDE inhibition component could still influence myocardial energy consumption and potentially contribute to less favorable outcomes in some contexts portico.orgoup.com. For instance, at concentrations where this compound inhibited phosphodiesterase in addition to Ca²⁺ sensitization, no beneficial effect on oxygen consumption was observed in isolated canine hearts portico.org. However, its (+)-enantiomer, EMD 57033, which is primarily a Ca²⁺ sensitizer, has shown energetic advantages portico.orgoup.com.

The historical development of calcium sensitizers, including this compound, reflects a critical shift in therapeutic strategy for heart failure, moving towards mechanisms that optimize cardiac contractility with improved energetic efficiency and a reduced risk of arrhythmias, addressing some of the limitations of earlier inotropic agents portico.orgresearchgate.netnih.gov.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H23N3O4S B1671210 Emd 53998 CAS No. 147527-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[1-(3,4-dimethoxybenzoyl)-3,4-dihydro-2H-quinolin-6-yl]-6-methyl-3,6-dihydro-1,3,4-thiadiazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-13-20(23-24-22(27)30-13)15-6-8-17-14(11-15)5-4-10-25(17)21(26)16-7-9-18(28-2)19(12-16)29-3/h6-9,11-13H,4-5,10H2,1-3H3,(H,24,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZLRMTJLQCLMKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=NNC(=O)S1)C2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90923274
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

120223-04-3, 147527-31-9, 148714-88-9
Record name EMD 53998
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120223043
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57033
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0147527319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EMD 57439
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0148714889
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (3,4-Dimethoxyphenyl)[6-(2-hydroxy-6-methyl-6H-1,3,4-thiadiazin-5-yl)-3,4-dihydroquinolin-1(2H)-yl]methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90923274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EMD-53998
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3L67D8JK8X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3U8DR83SGS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name EMD-53998, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q66R347ATA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanistic Characterization of Emd 53998 Action

Elucidation of EMD 53998's Dual Mode of Action

This compound exerts its positive inotropic effect through two primary mechanisms: increasing the calcium sensitivity of contractile proteins and inhibiting phosphodiesterase III (PDE III) activity nih.govnih.govmedchemexpress.com. This dual action allows for a nuanced modulation of cardiac function.

This compound is a racemate, an equimolar mixture of two optical isomers, (+)-EMD 57033 and (-)-EMD 57439 eur.nlahajournals.orgcapes.gov.brresearchgate.net. Research has demonstrated a remarkable separation of the calcium-sensitizing and PDE III-inhibitory activities between these two enantiomers eur.nlnih.govnih.gov. This stereoselective action is crucial for understanding the compound's precise effects on cardiac tissue eur.nlahajournals.org.

Table 1: Enantiomeric Contribution to this compound's Dual Action

CompoundPrimary ActivitySecondary Activity (if any)
This compoundCalcium Sensitization & PDE III Inhibition-
(+)-EMD 57033Predominant Myofilament Calcium Sensitizer (B1316253)Weak PDE III Inhibition
(-)-EMD 57439Selective Phosphodiesterase III InhibitorAlmost no Ca2+ sensitizing activity

The (+)-enantiomer, EMD 57033, is identified as a potent myofilament calcium sensitizer eur.nlnih.govnih.govahajournals.orgcapes.gov.br. It significantly enhances the responsiveness of contractile proteins to calcium nih.govnih.govnih.govahajournals.org. Studies in skinned cardiac fibers and intact cardiac muscle have shown that EMD 57033 causes a substantial positive inotropic effect associated with a prolongation of the twitch and a reduction in the amplitude of the Ca2+ transient, a profile characteristic of a calcium-sensitizing compound nih.govahajournals.org. It has been observed to decrease the Ca2+ concentration required for half-maximal force activation (pCa50) and increase maximal force (Po) in skinned cardiac myocytes nih.govnih.gov. EMD 57033 also potently enhances myofibrillar ATPase activity nih.gov. Its calcium-sensitizing activity is considered its predominant mechanism of action, particularly at lower concentrations ahajournals.org.

Conversely, the (-)-enantiomer, EMD 57439, acts predominantly as a selective phosphodiesterase III (PDE III) inhibitor eur.nlnih.govnih.govahajournals.orgelifesciences.org. This inhibition leads to an increase in intracellular cyclic AMP (cAMP) levels nih.govnih.gov. In intact cardiac muscle, EMD 57439 induces a less marked positive inotropic effect, associated with an abbreviation of the twitch and an increase in the amplitude of the Ca2+ transient, consistent with an agent that increases cAMP nih.gov. It exhibits a significantly greater potency in inhibiting PDE III activity compared to the racemate or the (+)-enantiomer nih.gov.

Table 2: Potency of EMD Compounds in PDE III Inhibition and Myofibrillar ATPase Activity

CompoundPDE III Inhibition (IC50, µM) nih.govMyofibrillar ATPase Enhancement (EC50, µM) nih.gov
This compound0.062.5
(+)-EMD 570331.941.8
(-)-EMD 574390.05> 30

The Racemic Nature of this compound and Enantiomeric Dissection

Mechanisms of Myofilament Calcium Sensitization by this compound and its Enantiomers

The calcium-sensitizing action of this compound, primarily attributed to (+)-EMD 57033, involves direct modulation of the contractile machinery ahajournals.orgnih.gov.

This compound and its active enantiomer, EMD 57033, directly influence the interaction of contractile proteins within the myofilaments nih.govresearchgate.netsciepub.com. EMD 57033 has been shown to bind to an allosteric pocket in the β-cardiac myosin motor domain, leading to increased basal and actin-activated myosin ATPase activity elifesciences.orgresearchgate.net. This binding appears to promote the transition of cross-bridges from weak to strong force-generating states ahajournals.org. Studies have also indicated that EMD 57033 can increase actomyosin (B1167339) ATPase activity in myofilament preparations where troponin or troponin-tropomyosin has been extracted, suggesting a direct effect on the actin-myosin interaction rather than solely on calcium binding to troponin C ahajournals.orgahajournals.org.

This compound, and specifically EMD 57033, affects the kinetics of actin-myosin cross-bridge cycling ahajournals.orgnih.gov. EMD 57033 stimulates the velocity of actin filament sliding on myosin heads ahajournals.org. While this compound has been reported to reduce the turnover rate of myocardial cross-bridges at low Ca2+ concentrations, it does not significantly affect it at higher Ca2+ concentrations nih.gov. This suggests a nuanced modulation of cross-bridge dynamics depending on the prevailing calcium levels. The compound's influence on cross-bridge cycling contributes to its ability to enhance force generation and improve the efficiency of myocardial contraction oup.comoup.com.

Table 3: Effects of this compound on Myocardial Cross-Bridge Turnover Rate nih.gov

Ca2+ ConcentrationEffect on Cross-Bridge Turnover Rate
Low (pCa ≥ 6.25)Reduced
High (pCa ≤ 5.85)No significant effect

Direct Modulation of Contractile Protein Interactions

Influence on Cross-Bridge Attachment and Detachment Rates

Furthermore, this compound has been shown to weaken the binding of nucleotides (MgATP and MgADP) and inorganic phosphate (B84403) (Pi) to cross-bridges nih.gov. Specifically, the association constants for MgATP and MgADP were observed to decrease to one-ninth and one-third of their control values, respectively, and the association constant for phosphate decreased to one-third nih.gov. These alterations suggest that this compound suppresses nucleotide binding and enhances the cross-bridge's resistance to phosphate accumulation, ultimately leading to a reduction in the number of detached cross-bridges and an increase in the number of attached cross-bridges nih.gov.

The (+)-enantiomer, EMD 57033, contributes to these effects by prolonging the twitch duration and abbreviating the Ca2+ transient, a profile consistent with a calcium-sensitizing compound ahajournals.org. EMD 57033 also increases the motility, force production, and thermal stability of native myosin, and can induce refolding and reactivation of ATPase activity and motility in heat-inactivated myosin nih.gov.

Impact on Myofibrillar ATPase Activity

This compound enhances the calcium sensitivity of myofibrillar ATPase activity ahajournals.orgcapes.gov.br. The ability to enhance myofibrillar ATPase activity is most pronounced with the (+)-enantiomer, EMD 57033. Comparative studies have provided the following EC50 values for the enhancement of myofibrillar ATPase activity nih.gov:

Table 1: EC50 Values for Myofibrillar ATPase Activity Enhancement

CompoundEC50 (µM)
EMD 570331.8
This compound2.5
EMD 57439>30

EMD 57033 specifically stimulates actomyosin ATPase activity researchgate.netahajournals.org and induces a leftward shift in the pCa-Mg-ATPase activity relation, indicating increased sensitivity to calcium ahajournals.org.

Specific Molecular Targets within the Myofilament Apparatus

This compound and its enantiomers interact with specific components of the myofilament to mediate their effects.

Differentiation from Troponin C-Targeting Calcium Sensitizers

This compound and its (+)-enantiomer EMD 57033 are understood to act beyond the troponin complex in the contraction cascade oup.com. While some studies have proposed that EMD 57033 may bind to the C-terminal domain of cardiac troponin C (cTnC) and disrupt the interaction between cardiac troponin I (cTnI) and cTnC, contributing to its calcium-sensitizing mechanism mdpi.com, other investigations have found no direct effect of EMD 57033 on Ca2+ binding to myofilament troponin C ahajournals.org. This suggests a primary mechanism distinct from direct troponin C calcium affinity modulation.

In contrast, other calcium sensitizers, such as levosimendan (B1675185), are known to induce inotropy primarily by binding to the calcium-saturated N-terminal domain of cardiac troponin C, thereby stabilizing its calcium-induced conformation tandfonline.com. EMD 57033, however, does not increase the affinity of troponin C for calcium oup.com. The ability of EMD 57033 to stimulate actomyosin ATPase activity even in myofilament preparations from which troponin or troponin-tropomyosin have been extracted further supports an action independent of the troponin-tropomyosin complex ahajournals.org. It is important to note that EMD 57033 does not affect the Mg-ATPase activity of pure ventricular myosin, suggesting that its action requires the presence of actin and the interaction between actin and myosin ahajournals.org. The proposed site of action for EMD 57033 is at the actin-myosin interface, on a "receptor" located on either actin or the cross-bridge itself. Binding to this domain is thought to reverse the normal inhibition of actin-myosin interactions by troponin-tropomyosin and facilitate the transition of cross-bridges from weak to strong force-generating states ahajournals.orgahajournals.org.

Alterations in Myocyte Force Generation Independent of Cytosolic Calcium Transients

This compound induces a substantial degree of calcium sensitization in intact ventricular muscle, which accounts for the majority of its inotropic effect nih.gov. This is notable because it achieves increased force production with a significantly smaller increase in intracellular Ca2+ transients compared to conventional inotropic agents nih.gov. For instance, at a concentration of 5 µM, this compound was observed to increase tension by 240% in ferret papillary muscle, while the Ca2+ transient increased by only 85% portico.orgnih.gov. It was further determined that the observed increase in the Ca2+ transient was abolished in the presence of guanethidine (B1672426), indicating that this component was mediated by sympathetic pathway activation (likely due to PDE III inhibition) rather than direct calcium sensitization portico.orgnih.gov.

Similarly, in guinea pig myocytes, EMD 57033 (at concentrations ranging from 0.5 to 1.5 µM) increased twitch amplitude without altering the Ca2+ transient portico.org. In rabbit ventricular cardiomyocytes, both this compound and EMD 57033 caused a leftward shift in the relationship between Ca2+ transients and cell shortening, unequivocally demonstrating an increase in calcium sensitivity jst.go.jpresearchgate.net. Conversely, the (-)-enantiomer, EMD 57439, did not elicit a positive inotropic effect in these experiments jst.go.jpresearchgate.net. The ability of this compound to increase force production with a comparatively modest increase in intracellular Ca2+ transients suggests potential benefits in terms of myocardial energy efficiency and a reduced propensity for arrhythmogenesis nih.gov. However, one study noted no significant energetic advantage of this compound over other positive inotropic compounds in terms of oxygen consumption ahajournals.org.

Mechanisms of Phosphodiesterase III Inhibition by this compound and its Enantiomers

This compound functions as an inhibitor of phosphodiesterase III (PDE III) nih.govnih.gov. The PDE III inhibitory activity of this compound is predominantly attributed to its (-)-enantiomer, EMD 57439 nih.govportico.orgahajournals.org.

The inhibitory potencies of this compound and its enantiomers on PDE III activity have been quantified by their IC50 values nih.gov:

Table 2: IC50 Values for Phosphodiesterase III Inhibition

CompoundIC50 (µM)
EMD 574390.05-0.06
This compound0.06
EMD 570331.94

These data indicate that EMD 57439 is approximately 30 times more potent than EMD 57033 in inhibiting PDE III portico.org. This compound demonstrates selective inhibition of guinea pig PDE III, with an IC50 of 60 nM, and exhibits minimal effects on other PDE isoenzymes nih.gov. This inhibition of PDE III by this compound leads to an increase in cyclic AMP (cAMP) content within rat ventricles and potentiates the cAMP-elevating action of isoprenaline nih.gov. The PDE III inhibitory action of EMD 57439 is characterized by an increase in the amplitude of the Ca2+ transient and an abbreviation of the twitch, a profile consistent with an agent that increases intracellular cAMP levels ahajournals.org. Furthermore, EMD 57439 has been observed to antagonize the Ca2+-sensitizing effect of EMD 57033 on diastolic function, while having no effect on systolic function jst.go.jpresearchgate.net.

Selective Inhibition Profile for Phosphodiesterase III Isoenzymes

This compound functions as an inhibitor of phosphodiesterase III (PDE III), an enzyme crucial for the degradation of cyclic adenosine (B11128) monophosphate (cAMP) nih.govmedchemexpress.comresearchgate.net. Research indicates that the (-)enantiomer, EMD 57439, is the primary contributor to this PDE III inhibitory activity, demonstrating a significantly higher potency compared to the racemate and the (+)enantiomer nih.govahajournals.orgportico.org. Studies on isolated PDE isoenzymes have provided specific inhibitory constant (IC50) values, highlighting this selectivity. EMD 57439 exhibits an IC50 of 0.05 µM for PDE III, while the racemic this compound has an IC50 of 0.06 µM, and (+)EMD 57033 shows a much weaker inhibition with an IC50 of 1.94 µM nih.govportico.org. Furthermore, this compound has been shown to have minimal effects on other PDE isoenzymes, underscoring its selective action on PDE III researchgate.netportico.org.

Table 1: Inhibition of Phosphodiesterase III Activity

CompoundIC50 for PDE III (µM)
EMD 574390.05
This compound0.06
EMD 570331.94

Regulation of Cyclic Adenosine Monophosphate (cAMP) Signaling Pathways in Cardiac Myocytes

The inhibition of PDE III by this compound, particularly through its (-)enantiomer EMD 57439, leads to an elevation of intracellular cyclic adenosine monophosphate (cAMP) levels within cardiac myocytes nih.govresearchgate.net. cAMP is a vital second messenger that plays a central role in regulating cardiac myocyte contractile function, primarily by mediating β-adrenergic receptor signaling frontiersin.org. An increase in cAMP typically results in positive chronotropic, inotropic, and lusitropic effects through the phosphorylation of various targets, including L-type Ca2+ channels and the ryanodine (B192298) receptor, which collectively enhance intracellular Ca2+ necessary for myocardial contractility frontiersin.org.

In isoprenaline-stimulated rat cardiac myocytes, the cyclic AMP content was observed to increase by 50% at concentrations of 0.71 µM for EMD 57439 and 13.6 µM for EMD 57033, further demonstrating the potent effect of the (-)enantiomer on cAMP signaling nih.gov.

Synergistic and Antagonistic Interplay between Calcium Sensitization and Phosphodiesterase Inhibition

Furthermore, this compound has been observed to antagonize the action of inorganic phosphate on cross-bridges in cardiac skinned fibers researchgate.netnih.govnih.gov. Inorganic phosphate typically inhibits force generation, but at high concentrations of this compound, this inhibition is significantly reduced, suggesting a mutual antagonism between this compound and phosphate at the level of the cross-bridges nih.govnih.gov. This antagonism may reflect an increased force per cross-bridge, contributing to the compound's positive inotropic effects nih.gov.

Table 2: Calcium Sensitization Effects

CompoundEC50 for Force of Contraction in Skinned Fibers (µM)EC50 for Myofibrillar ATPase Activity (µM)
EMD 570331.71.8
This compound4.82.5
EMD 57439>100>30

Myocardial Energetics and Efficiency Studies with Emd 53998

Assessment of Myocardial Oxygen Consumption and Energy Turnover

Research on isolated, isovolumically beating, blood-perfused canine hearts demonstrated that EMD 53998 is a potent positive inotropic agent. In these studies, as contractility was increased by the infusion of this compound, the MVO2 increased in a linearly proportional manner. This suggests that the enhancement of contractility with this compound is directly linked to an increased energy demand by the myocardium.

Comparative Analysis of this compound's Energetic Profile with Conventional Inotropic Agents

A crucial aspect of evaluating any new inotropic agent is to compare its energetic profile with established therapies. Conventional inotropes, such as catecholamines and phosphodiesterase (PDE) inhibitors, are known to increase MVO2, which can be detrimental in the context of ischemic heart disease.

Phosphodiesterase inhibitors like milrinone (B1677136) can improve cardiac performance without increasing MVO2, primarily due to a reduction in left ventricular systolic wall stress from peripheral vasodilation. nih.gov This vasodilation offsets the increased oxygen demand from enhanced inotropy. In contrast, catecholamines like dobutamine (B195870) typically lead to a significant increase in MVO2 for a similar level of inotropic support. nih.govnih.gov While direct comparative studies between this compound and milrinone are limited, the differing mechanisms of action suggest potentially distinct energetic profiles.

Comparison of Inotropic Agents on Myocardial Energetics

AgentPrimary MechanismEffect on MVO2Energetic Advantage
This compoundCalcium SensitizationIncreases proportionally with contractilityPotentially improved crossbridge economy, but no overall MVO2 saving compared to increasing Ca2+
Dobutamineβ-adrenergic AgonismSignificant increaseGenerally considered energetically costly
MilrinonePhosphodiesterase III InhibitionOften no net increase due to afterload reductionFavorable due to balanced inotropy and vasodilation

Elucidation of Energetic Advantages Conferred by Calcium Sensitization with EMD 57033

EMD 57033 is the (+)-enantiomer of the racemic mixture this compound and is considered a more pure calcium sensitizer (B1316253) with less phosphodiesterase inhibitory action. nih.gov Studies focusing on EMD 57033 have provided deeper insights into the potential energetic benefits of myofilament calcium sensitization.

In a study on exercising pigs with chronic left ventricular dysfunction, intravenous administration of EMD 57033 increased left ventricular contractility and stroke volume with no effect on heart rate, left ventricular filling pressure, or myocardial oxygen consumption. nih.gov This demonstrates a significant improvement in myocardial efficiency, where systolic function is enhanced without an additional energy cost. The study also noted that the positive inotropic effects of EMD 57033 were maintained during exercise. nih.gov

The proposed mechanism for this energetic advantage is that calcium sensitizers augment contractility without increasing the intracellular calcium transient. nih.gov Traditional inotropes that increase intracellular calcium levels also increase the energy expenditure associated with calcium cycling by the sarcoplasmic reticulum Ca2+-ATPase. By bypassing this step, calcium sensitizers like EMD 57033 can theoretically produce a more energy-efficient inotropic effect. researchgate.net

Furthermore, in a canine model of dilated heart failure, EMD 57033 demonstrated a positive inotropic effect, increasing the maximum rate of rise of left ventricular pressure and cardiac output without a corresponding increase in intracellular calcium. nih.gov This supports the concept that calcium sensitization can improve the contractility of the failing myocardium in an energy-sparing manner. nih.gov

This compound's Influence on Myocardial Energetic Efficiency in Pathophysiological States

The performance of an inotropic agent in the setting of myocardial pathology is of paramount clinical relevance. The following subsections explore the effects of this compound and related compounds on the energetic efficiency of the heart in various disease states.

While direct studies specifically investigating the energetic effects of this compound in hypoxic and ischemic myocardium are limited, the known physiological changes in these conditions provide a framework for understanding its potential impact. Hypoxia and ischemia lead to intracellular acidosis and reduced ATP availability, which impair myocardial contractility and relaxation.

Calcium sensitizers have been shown to be effective in restoring cardiac function in the presence of acidosis. This is a potential therapeutic advantage, as the efficacy of traditional inotropes that rely on cAMP-mediated mechanisms can be blunted in acidic conditions. By directly enhancing the sensitivity of the myofilaments to calcium, this compound could potentially improve contractile function in the ischemic heart without exacerbating the energy crisis. However, without specific experimental data, this remains a theoretical benefit.

Myocardial stunning is a state of prolonged post-ischemic ventricular dysfunction that occurs after the restoration of coronary blood flow. A key feature of stunned myocardium is "oxygen wastage," where MVO2 does not decrease proportionally with the decline in contractile function. This is attributed to both an increased oxygen cost of contractility and a decreased myofibrillar efficiency.

A study on stunned myocardium in pigs investigated the effects of a related calcium-sensitizing agent, EMD 60263. The study found that stunning led to a significant increase in the oxygen cost of contractility and a decrease in myofibrillar efficiency. Importantly, the administration of EMD 60263 was able to restore both of these parameters to their pre-ischemic levels. This suggests that calcium sensitization can reverse the energetic abnormalities associated with myocardial stunning.

The proposed mechanism for this beneficial effect is that the drug increases myofibrillar Ca2+-sensitivity without increasing myofibrillar cross-bridge cycling, thereby improving the efficiency of contraction. Given the similar mechanism of action, it is plausible that this compound would exert comparable beneficial effects on the oxygen cost of contraction in stunned myocardium.

Effects of Myocardial Stunning and EMD 60263 on Myocardial Energetics

ParameterBaselineStunned MyocardiumStunned Myocardium + EMD 60263
Myofibrillar EfficiencyNormalDecreasedRestored
Oxygen Cost of ContractilityNormalIncreasedRestored

Preclinical Research Models and Methodologies for Emd 53998 Investigations

In Vitro Experimental Systems for Cardiac Function Analysis

The study of EMD 53998's impact on cardiac contractility and relaxation has heavily relied on various in vitro muscle preparations, each offering distinct advantages for analyzing different aspects of cardiac function.

Isolated cardiac muscle preparations, such as papillary muscles and trabeculae, have been instrumental in characterizing the inotropic effects of this compound. These preparations maintain the structural integrity of the muscle tissue while allowing precise control over the extracellular environment.

Studies on isolated ferret papillary muscles have shown that this compound significantly increases developed tension. For instance, at a concentration of 5 µM, this compound was observed to increase developed tension by 230% in ferret papillary muscles nih.gov. This substantial positive inotropic effect was accompanied by a prolongation of the twitch duration nih.gov. The effects of this compound have also been investigated in human myocardium. On human left ventricular papillary muscle strips from terminally failing hearts (NYHA class IV) and non-failing donor hearts, this compound increased the force of contraction in a concentration-dependent manner nih.gov. Notably, this compound demonstrated greater potency in increasing force of contraction compared to pimobendan (B44444), another cardiotonic agent nih.gov.

The differential effects of this compound's enantiomers have also been explored in isolated muscle preparations. In isolated ferret cardiac muscle, the (+)-enantiomer, EMD 57033, caused a substantial positive inotropic effect associated with twitch prolongation, indicative of calcium sensitization. Conversely, the (-)-enantiomer, EMD 57439, produced a less marked positive inotropic effect, characterized by an abbreviation of the twitch and an increase in the amplitude of the Ca2+ transient, consistent with PDE inhibition nih.gov.

Table 1: Effect of this compound on Force of Contraction in Isolated Human Papillary Muscle Strips

Compound Myocardial State Increase in Force of Contraction (mN)
This compound NYHA IV Failing +2.5 ± 0.1
Pimobendan NYHA IV Failing +0.8 ± 0.2
This compound Non-Failing +3.1 ± 0.5
Pimobendan Non-Failing +1.2 ± 0.2

Skinned fiber preparations are crucial for directly studying the contractile apparatus, as the sarcolemma is permeabilized, allowing precise control of the intracellular ionic environment, particularly calcium concentration kcl.ac.uk. This approach has been pivotal in demonstrating this compound's calcium-sensitizing properties.

This compound has been shown to increase the Ca2+ sensitivity of myofilaments in skinned cardiac fibers from various species, including canine ventricle, swine cardiac trabecula, and human failing hearts nih.govnih.govnih.govnih.govahajournals.org. In skinned fiber experiments from human failing hearts, this compound significantly increased Ca2+ sensitivity compared to pimobendan nih.gov. The (+)-enantiomer, EMD 57033, is the primary mediator of this calcium-sensitizing action, increasing the responsiveness of cardiac contractile proteins to Ca2+ eur.nlnih.gov.

Furthermore, this compound has been found to antagonize the action of inorganic phosphate (B84403) (Pi) on cross-bridges in cardiac skinned fibers, which is significant because Pi can increase the energy cost of isometric tension portico.orgnih.gov. This compound reduced the energy cost of isometric tension in swine cardiac trabecula in the presence of 10 mM Pi, suggesting an increased force per cross-bridge nih.gov.

Cultured cardiac myocytes and induced pluripotent stem cell (iPSC)-derived cardiomyocytes offer valuable platforms for studying drug effects at a cellular level, providing a human-relevant model for preclinical research nih.govmdpi.com.

Studies using cultured cardiac myocytes have investigated the effects of this compound on contractility and calcium flux, particularly under challenging conditions like hypoxia nih.govyes4yes.com. Research has indicated that while this compound augments contractility, increased calcium sensitivity can lead to impaired relaxation under hypoxic conditions, possibly due to abnormal calcium handling nih.gov.

Human iPSC-derived cardiomyocytes are increasingly utilized in cardiovascular research for disease modeling and drug toxicity screening, offering advantages over traditional animal models due to their human origin and ability to recapitulate certain aspects of cardiac function nih.govmdpi.comdbcls.jpahajournals.orgdbcls.jp. While specific detailed research findings on this compound's direct effects on iPSC-derived cardiomyocytes were less prominent in the provided search results, these models represent a growing area for future investigations into the compound's cellular mechanisms and potential therapeutic applications.

Advanced Techniques for Elucidating this compound's Cellular and Subcellular Effects

To gain a deeper understanding of how this compound exerts its effects, advanced techniques are employed to measure intracellular calcium dynamics and assess myofibrillar mechanochemistry.

The measurement of intracellular calcium dynamics is critical for understanding the mechanism of action of inotropic agents. Techniques utilizing photoproteins like aequorin and fluorescent probes such as fura-2 (B149405) or Indo 1 allow researchers to monitor changes in cytosolic calcium concentration in real-time nih.govnih.govscispace.comnih.govmdpi.comresearchgate.net.

In isolated ferret papillary muscles microinjected with aequorin, this compound (5 µM) increased developed tension by 230%, while the aequorin light transients (reflecting intracellular Ca2+ concentration) increased by only 85% nih.gov. This disproportionate increase in tension relative to the calcium transient amplitude strongly supports the calcium-sensitizing effect of this compound in intact muscle nih.govdntb.gov.ua. The increase in the Ca2+ transient observed with this compound was found to be largely due to its PDE III inhibitory activity, as it was significantly reduced or abolished in the presence of agents that prevent catecholamine release portico.orgnih.gov.

The optical isomers of this compound also exhibit distinct effects on calcium dynamics. In ferret cardiac muscle, (+)EMD 57033 caused a reduction and abbreviation of the Ca2+ transient, consistent with a calcium-sensitizing compound. In contrast, (-)EMD 57439 led to an increase in the amplitude of the Ca2+ transient, characteristic of an agent increasing cAMP (e.g., via phosphodiesterase inhibition) nih.gov.

Table 2: Effects of this compound on Tension and Calcium Transients in Ferret Papillary Muscle

Parameter Control This compound (5 µM)
Developed Tension Baseline +230%
Aequorin Light Transient Baseline +85%

Beyond calcium dynamics, direct assessment of myofibrillar mechanochemistry and force generation provides insights into the molecular interactions underlying contraction. This involves studying the efficiency of cross-bridge cycling and ATP turnover kcl.ac.uknih.govtargetlife.vnahajournals.org.

This compound has been shown to increase the economy of cross-bridge cycling, meaning it increases force production for a given energy cost researchgate.net. In skinned fibers of swine cardiac trabecula, this compound reduced the energy cost of isometric tension, particularly when the tension cost was increased by inorganic phosphate nih.gov. This suggests that this compound functionally antagonizes the effects of Pi on cross-bridges, possibly by increasing the average force per cross-bridge nih.gov. The compound's ability to increase force while potentially improving energetic efficiency is a key aspect of its preclinical investigation researchgate.net. Studies on isolated myofibrils have also explored the effects of this compound and its enantiomers on ATPase activity, further elucidating their impact on the contractile machinery ahajournals.org.

Application of Sinusoidal Analysis for Cross-Bridge Kinetics

Sinusoidal analysis is a technique used to study the elementary steps of the cross-bridge cycle in myocardial tissue, providing insights into the molecular mechanisms underlying contractility. Studies utilizing this method have investigated the impact of this compound on cross-bridge kinetics in skinned cardiac muscle, such as porcine myocardium.

Research has shown that this compound influences the equilibrium constants of cross-bridge attachment and detachment. In the presence of 50 µM this compound, the equilibrium constant of the cross-bridge detachment step was observed to decrease threefold, while the equilibrium constant of the cross-bridge attachment (force generation) step increased twofold. Furthermore, this compound was found to weaken the binding of nucleotides and phosphate to cross-bridges. Specifically, the association constants of MgATP and MgADP decreased to one-ninth and one-third, respectively, and the association constant of phosphate decreased to one-third. These findings suggest that this compound suppresses nucleotide binding to cross-bridges and enhances cross-bridge resistance to phosphate accumulation within the myocardium. This leads to a predicted decrease in the number of detached cross-bridges and an increase in attached cross-bridges, which is consistent with the observed twofold increase in isometric tension with 50 µM this compound.

The turnover rate of myocardial cross-bridges was also found to be reduced in the presence of this compound at low Ca2+ concentrations (pCa ≥ 6.25), but not at higher Ca2+ concentrations (pCa ≤ 5.85). This indicates that this compound causes a change in cross-bridge kinetics that enhances cardiac muscle contractility and improves the economy of chemo-mechanical energy transduction.

Table 1: Effects of this compound (50 µM) on Cross-Bridge Kinetics in Skinned Porcine Myocardium

ParameterChange with this compoundImplication
Equilibrium constant of cross-bridge detachmentDecreased threefoldFewer detached cross-bridges
Equilibrium constant of cross-bridge attachmentIncreased twofoldMore attached cross-bridges, increased force generation
Association constant of MgATPDecreased to 1/9Suppression of nucleotide binding
Association constant of MgADPDecreased to 1/3Suppression of nucleotide binding
Association constant of phosphateDecreased to 1/3Increased cross-bridge resistance to phosphate accumulation
Isometric tensionIncreased twofoldConsistent with predicted increase in attached cross-bridges
Myocardial cross-bridge turnover rateReduced (at low Ca2+)Improved economy of chemo-mechanical energy transduction at low Ca2+ levels

Myothermal Methods for Evaluating Cardiac Energy Metabolism

Myothermal methods, which measure heat production as an indicator of ATP hydrolysis, have been employed to assess the effects of this compound on cardiac energy metabolism and efficiency. Studies using guinea pig papillary muscles have compared this compound with other inotropic agents like dihydro-ouabain and isoproterenol.

This compound (2.5, 5, and 10 µM) produced a concentration-dependent increase in contraction-related heat production (Hc) and in the tension time integral of isometric contractions (Tti). A significant finding was that this compound substantially decreased the energy cost of active tension (Hc/Tti) compared to control conditions. The energy cost of the positive inotropic effect of this compound (43.8 mW N-1 cm-1) was approximately half that of dihydro-ouabain (88.4 mW N-1 cm-1), suggesting an improved economy of chemo-mechanical energy transduction.

Table 2: Energetic Effects of this compound in Guinea Pig Papillary Muscles

ParameterControlThis compound (2.5-10 µM)Dihydro-ouabain (5-20 µM)
Contraction-related heat production (Hc)BaselineIncreasedIncreased
Tension time integral (Tti)BaselineIncreasedIncreased
Energy cost of active tension (Hc/Tti)BaselineSubstantially decreased-
Energy cost of positive inotropy-43.8 mW N-1 cm-188.4 mW N-1 cm-1

In Vivo Animal Models for Systemic Hemodynamic and Contractile Evaluation

In vivo animal models have been crucial for evaluating the systemic hemodynamic and contractile effects of this compound and its enantiomers.

Studies in anesthetized and conscious animal models have provided insights into the hemodynamic profile of this compound and its enantiomers. In anesthetized rats, the (+)-enantiomer EMD 57033 increased left ventricular (LV) dP/dt max (a measure of contractility) without affecting blood pressure. In contrast, the PDE III-inhibitory enantiomer EMD 57439 decreased blood pressure. Similar differences in hemodynamic effects were observed in anesthetized dogs, where EMD 57033 increased LV dP/dt max without changes in heart rate or blood pressure, a profile distinct from PDE inhibitors like pimobendan and milrinone (B1677136), which caused tachycardia and hypotension.

In conscious dogs, EMD 57033 at low doses, primarily acting via Ca2+ sensitization, improved inotropy in failing hearts with reduced energetic cost compared to dobutamine (B195870) or milrinone. This was achieved without compromising diastolic function. At higher doses, EMD 57033 exhibited some PDE III inhibitory activity, leading to vasodilation and increased heart rate, but the energetic benefits persisted.

Table 3: Hemodynamic Effects of EMD 57033 vs. EMD 57439 in Anesthetized Animals

CompoundAnimal ModelLeft Ventricular dP/dt maxBlood PressureHeart Rate
EMD 57033Anesthetized RatsIncreasedUnaffected-
EMD 57439Anesthetized Rats-Decreased-
EMD 57033Anesthetized DogsIncreasedUnaffectedUnaffected
PimobendanAnesthetized DogsIncreasedDecreasedIncreased
MilrinoneAnesthetized DogsIncreasedDecreasedIncreased

The effects of this compound's enantiomers have also been investigated in animal models of cardiac disease. In isolated rat cardiac tissues, the calcium sensitizer (B1316253) EMD 57033 showed varied responses depending on the disease model. Hyperthyroidism increased ventricular responses to EMD 57033 relative to calcium chloride, while hypothyroidism and diabetes decreased these responses. Ventricular responses remained unchanged in hypertensive rats. These findings suggest that the efficacy of calcium sensitizers like EMD 57033 can be modulated by underlying cardiac pathologies.

Research on this compound in Human Myocardial Tissue

Research on this compound has extended to human myocardial tissue to assess its potential relevance in clinical settings.

Investigations on human myocardial tissue, particularly strips obtained from terminally failing hearts, have demonstrated the positive inotropic effects of this compound and its enantiomers. This compound increased the force of contraction on human left ventricular papillary muscle strips from terminally failing hearts. This effect was also observed with the (+)-enantiomer EMD 57033 in severely failing isolated human heart tissue.

In non-failing human myocardium, EMD 57033 (50 µM) increased the force of contraction by 280%, prolonged the time to 80% relaxation by 278%, and increased diastolic force by 28%. In trabeculae from failing human myocardium, the positive inotropic effect was similar, but the effects on relaxation (378%) and diastolic force (65%) were more pronounced. Although EMD 57033 at 50 µM did not change the peak of the intracellular Ca2+ transient, it prolonged the transient and increased diastolic intracellular Ca2+ in both failing and non-failing hearts.

Another study on mechanically isolated Triton-skinned myocytes from end-stage failing and non-failing donor hearts showed that this compound (10 µM) increased maximal force (Po) and resting force (Prest) by approximately 15% of Po and significantly enhanced the Ca2+-sensitivity of force production (ΔpCa50 > 0.25). These effects were comparable in both donor and failing myocytes. This compound also considerably diminished the difference in Ca2+-sensitivities between failing and non-failing myocytes. However, the action of calcium sensitizers, including this compound, was impaired to a similar degree in both donor and failing myocytes under mimicked ischemic conditions.

Table 4: Effects of EMD 57033 (50 µM) on Human Myocardium

ParameterNon-Failing MyocardiumFailing Myocardium
Increase in Force of Contraction280%Similar
Time to 80% RelaxationProlonged by 278%Prolonged by 378%
Diastolic ForceIncreased by 28%Increased by 65%
Peak Intracellular Ca2+ TransientNo changeNo change
Diastolic Intracellular Ca2+IncreasedIncreased

Therapeutic Perspectives and Clinical Relevance of Emd 53998

EMD 53998's Role as a Cardiotonic Agent in the Management of Heart Failure

This compound functions as a cardiotonic agent by increasing myocardial contractility. medchemexpress.com Its positive inotropic effects have been observed and preserved in isolated tissues from human failing hearts, where it increased the force of contraction in left ventricular papillary muscle strips from terminally failing hearts. portico.org This suggests its potential utility in treating the inability of the heart to pump sufficient nutrients to the body's metabolizing cells, a defining characteristic of heart failure. portico.org The compound has been shown to enhance contractility and prolong relaxation. ahajournals.org

Advantages of this compound's Mechanism in Diseased Myocardium

This compound's mechanism offers advantages in diseased myocardium, particularly in its ability to increase the sensitivity of contractile proteins to calcium. portico.org This approach is considered beneficial because it can generate more force for a given cytosolic calcium concentration, potentially reducing myocardial energy requirements. portico.org

The positive inotropic effects of this compound have been demonstrated to be preserved in isolated tissues from human failing hearts. portico.org Specifically, this compound increased the force of contraction in human left ventricular papillary muscle strips from terminally failing hearts. portico.org Its calcium-sensitizing action, primarily attributed to its (+)-enantiomer EMD 57033, is maintained in diseased states, suggesting its potential for sustained efficacy in heart failure treatment. portico.org Furthermore, this compound has been shown to diminish the difference in calcium-sensitivities between failing and non-failing myocytes. sciepub.comsciepub.com

Comparative Pharmacology and Therapeutic Positioning of this compound

This compound is categorized as a calcium sensitizer (B1316253), a class of drugs that enhance myocardial contractility by increasing the sensitivity of myofilaments to calcium. sciepub.comsciepub.com This mechanism differs from traditional inotropes that increase intracellular calcium. portico.org

This compound's mechanism of action differs from other calcium sensitizers such as levosimendan (B1675185), pimobendan (B44444), and MCI-154. While levosimendan primarily induces inotropy by binding to the calcium-saturated N-terminal domain of cardiac troponin C, thereby stabilizing and prolonging its lifespan, this compound and MCI-154 appear to act directly on the actin-myosin cross-bridges. sciepub.comtandfonline.comnih.gov Pimobendan, on the other hand, increases the affinity of troponin C for calcium. tandfonline.com this compound is considered significantly more potent than pimobendan in sensitizing to Ca2+, being approximately 100 times more potent in some studies. nih.gov

The following table summarizes the primary mechanisms of action for these calcium sensitizers:

CompoundPrimary Mechanism of Action
This compoundDirect action on actin-myosin cross-bridges; PDE III inhibition medchemexpress.comtandfonline.comnih.gov
LevosimendanBinding to calcium-saturated N-terminal domain of cardiac troponin C; ATP-dependent potassium channel opening tandfonline.comnih.gov
PimobendanIncreases affinity of troponin C for calcium; PDE III inhibition tandfonline.comwikipedia.org
MCI-154Direct action on actin-myosin cross-bridges; PDE III inhibition tandfonline.comnih.gov

The clinical utility of calcium sensitizers has been questioned regarding their potential to interfere with relaxation and impair diastolic function. nih.gov Studies have shown that this compound can have a small but significant negative lusitropic effect in normal ferret papillary muscle, meaning it can impair relaxation. portico.orgnih.gov This effect was considered unlikely to have clinical significance in normal conditions. portico.org However, in a neonatal rat cell culture model of myocardial hypoxia, this compound caused a marked impairment of relaxation, possibly due to impaired calcium sequestration and increased calcium availability in hypoxic myocytes. portico.orgnih.gov This suggests that under ischemic conditions, calcium sensitizers might have a deleterious effect on relaxation. portico.orgnih.gov In contrast, levosimendan, due to its calcium-dependent binding to troponin C, increases contractility without negative lusitropic effects. tandfonline.com

Future Directions in the Research and Development of Thiadiazinone Derivatives

Thiadiazinone derivatives, as a class of heterocyclic compounds, have garnered significant interest in medicinal chemistry due to their diverse biological activities, extending beyond cardiovascular applications to include antimicrobial, anti-inflammatory, and anticancer properties nih.govnewdrugapprovals.orguni.lunih.govidrblab.net. The continued research and development of these compounds, particularly in the context of cardiac therapeutics, hold substantial promise.

Strategies for Enhancing the Therapeutic Index of Calcium Sensitizers

Calcium sensitizers represent a promising approach to improving cardiac contractility by enhancing the efficiency of calcium utilization by myofilaments, rather than increasing intracellular calcium concentrations cenmed.comwikipedia.orguni.lu. This mechanism is desirable as it can potentially reduce the risk of arrhythmias and sudden death, while maintaining the energy cost of contraction at a near-normal level cenmed.comwikipedia.orguni.lu.

A crucial aspect of future development for calcium sensitizers is enhancing their therapeutic index (TI). Enhancing the TI involves optimizing the balance between therapeutic benefits and minimizing adverse effects uni.lu. For calcium sensitizers, this means developing compounds with high specificity for myofilament calcium sensitivity, while minimizing undesirable off-target effects, such as phosphodiesterase inhibition, which was observed with the racemic this compound wikipedia.orgwikidata.orgwikidata.orguni.lu.

Future strategies focus on the rational design of more selective compounds. This includes identifying key structural motifs that facilitate precise binding to cardiac troponin C (cTnC) or other myofilament proteins, thereby enhancing calcium sensitivity without negatively impacting calcium handling or myocardial relaxation (lusitropy) guidetopharmacology.orgwikipedia.orgmims.comidrblab.net. Levosimendan, for instance, serves as an example of a calcium sensitizer that binds to cTnC in a calcium-dependent manner, contributing to its inotropic and lusitropic benefits without significant PDE inhibition at therapeutic concentrations guidetopharmacology.orgwikipedia.orgcenmed.commims.comnih.gov. Continued research into protein-ligand interactions is vital to guide the development of next-generation calcium sensitizers with improved therapeutic profiles idrblab.net.

Exploration of Novel Myosin Activators and Their Clinical Translation

Beyond calcium sensitizers, the exploration of novel myosin activators represents another significant avenue for improving cardiac contractility in heart failure. While this compound primarily acts as a calcium sensitizer, the broader field of directly modulating sarcomeric proteins offers new therapeutic paradigms nih.govwikipedia.org.

Cardiac myosin activators, such as omecamtiv mecarbil (OM) and danicamtiv, directly target the kinetics of cardiac myosin, the motor protein responsible for muscle contraction nih.govwikipedia.orglabsolu.capharmakb.comnih.gov. These compounds work by accelerating the transition of myosin into the force-generating state and increasing the rate of myosin cross-bridge formation nih.govwikipedia.orglabsolu.capharmakb.comnih.gov. A critical advantage of this mechanism is that it aims to increase cardiac function (e.g., systolic ejection time, stroke volume, fractional shortening, and cardiac output) without altering intracellular calcium concentrations or significantly increasing myocardial oxygen demand, thereby potentially enhancing cardiac efficiency nih.govwikipedia.orglabsolu.capharmakb.comnih.gov.

Clinical studies have shown promising results for these novel agents. For example, omecamtiv mecarbil (also known as CK-1827452) has demonstrated improved cardiac function in healthy volunteers and patients with stable chronic heart failure, highlighting the potential for clinical translation of this mechanism nih.govwikipedia.orgnih.gov. The success and challenges of these compounds underscore the importance of a deeper understanding of the molecular mechanisms of sarcomere modulators to identify patient subsets who would benefit most from them labsolu.ca.

The following table differentiates between calcium sensitizers and myosin activators:

Drug ClassPrimary MechanismEffect on Intracellular Ca2+Effect on Myocardial O2 DemandKey Therapeutic Benefit
Calcium SensitizersIncrease myofilament sensitivity to Ca2+ cenmed.comuni.luNo significant increase cenmed.comuni.luMaintained/Improved efficiency wikipedia.orguni.lucenmed.comEnhanced contractility without Ca2+ overload or increased arrhythmia risk cenmed.comuni.lu
Myosin ActivatorsDirectly activate cardiac myosin motor protein nih.govwikipedia.orgNo change nih.govwikipedia.orgNo significant increase nih.govwikipedia.orgIncreased contractility by optimizing cross-bridge function and duration nih.govwikipedia.orglabsolu.capharmakb.com

Potential for Personalized Therapeutic Approaches Based on Myocardial Phenotype

Heart failure is a complex and heterogeneous syndrome, characterized by diverse underlying etiologies and patient-specific myocardial phenotypes wikidoc.orgnih.gov. The future of cardiac therapeutics, including the development of thiadiazinone derivatives and other inotropic agents, increasingly points towards personalized therapeutic approaches. This involves tailoring treatments based on an individual patient's unique characteristics, such as left ventricular ejection fraction, the specific cause of heart failure, and co-existing conditions wikidoc.org.

"Omics" technologies, encompassing genomics, proteomics, metabolomics, and transcriptomics, are emerging as powerful tools to achieve this personalization wikidoc.orgwikidoc.orgchula.ac.th. These advanced techniques enable a precise characterization of genetically driven cardiomyopathies, the identification of novel disease pathways, and the differentiation of various heart failure subtypes wikidoc.orgwikidoc.orgchula.ac.th. By understanding the specific myocardial phenotype—for example, whether a patient's heart exhibits hyper-contractility, delayed relaxation, or specific sarcomeric protein mutations—clinicians can make more informed decisions regarding the selection of appropriate therapies nih.gov. For instance, myosin inhibitors like mavacamten (B608862) are being developed for hypertrophic cardiomyopathy (HCM) caused by sarcomeric protein mutations, demonstrating the utility of phenotype-guided treatment nih.govwikidoc.org.

Biomarkers and genetic testing play an increasingly important role in predicting heart failure events and guiding treatment strategies, moving the field towards a more precise and individualized approach to cardiac care wikidoc.orgwikidoc.org. This paradigm shift aims to optimize treatment efficacy and minimize adverse effects by matching the therapy to the patient's specific myocardial dysfunction.

Q & A

Q. How do the enantiomers of EMD 53998 differentially contribute to its cardiotonic effects?

this compound is a racemic compound with two enantiomers: (+)EMD 57033 (calcium sensitizer) and (-)EMD 57439 (PDE III inhibitor). The (+) enantiomer enhances myofilament Ca²⁺ sensitivity by directly modulating cross-bridge kinetics, while the (-) enantiomer increases cAMP via PDE III inhibition. Experimental separation using enantiomers and assays like skinned fiber force measurements (pCa curves) or isolated PDE III activity tests can isolate these mechanisms .

Q. What experimental models are used to study this compound's effects on myocardial contractility?

Key models include:

  • Skinned cardiac fibers : Measures Ca²⁺ sensitivity shifts (e.g., EC₅₀ changes) and maximal force generation .
  • Isolated papillary muscles : Evaluates inotropic responses (e.g., EC₅₀ = 3.6 μM for this compound) .
  • Intact cardiac myocytes : Uses fluorescent probes (e.g., indo-1) to monitor cytosolic Ca²⁺ transients and contraction dynamics .

Q. What biochemical assays quantify this compound's interaction with cardiac troponin C (cTnC)?

  • Myofibrillar ATPase activity assays : Assess Ca²⁺-dependent ATP hydrolysis (e.g., EC₅₀ reduction from pCa 5.8 to 5.3 with 10 μM EMD 57033) .
  • Fluorescence spectroscopy/NMR : Detects direct binding of EMD 57033 to cTnC's hydrophobic pocket .
  • Troponin I-depleted skinned fibers : Confirms Ca²⁺-sensitizing effects independent of regulatory proteins .

Advanced Research Questions

Q. How can researchers isolate calcium-sensitizing effects from PDE III inhibition in this compound studies?

  • Enantiomer-specific assays : Use (+)EMD 57033 (minimal PDE inhibition) and (-)EMD 57439 (pure PDE inhibition) to dissect mechanisms .
  • Pharmacological blockers : Apply carbachol to suppress cAMP-mediated effects or β-blockers to isolate Ca²⁺ sensitization .
  • Skinned fiber preparations : Eliminate cellular signaling pathways to focus on direct myofilament interactions .

Q. What contradictions exist regarding this compound's impact on diastolic function under hypoxia?

While this compound enhances systolic function, hypoxia exacerbates diastolic impairment due to reduced Ca²⁺ sequestration. In hypoxic myocytes, this compound prolongs Ca²⁺ transients, increasing diastolic [Ca²⁺]i and impairing relaxation. This contrasts with normoxic studies showing minimal lusitropic effects . Researchers should compare hypoxic vs. normoxic models and measure diastolic pressure parameters in vivo .

Q. How do phosphate concentrations influence this compound's efficacy in skinned fibers?

Phosphate (Pi) antagonizes this compound's Ca²⁺-sensitizing effects. At 10 mM Pi, EC₅₀ for force generation increases from 10 μM to 30 μM. However, high EMD concentrations (>50 μM) overcome Pi inhibition (>20 mM). Experimental protocols should control Pi levels (e.g., 0.5–20 mM) to mimic pathological conditions .

Q. What methodological challenges arise in translating in vitro Ca²⁺ sensitization to in vivo hemodynamic effects?

  • Species variability : Porcine and guinea pig models show stronger Ca²⁺ sensitization than rodents .
  • Blood pressure confounding : PDE inhibitors reduce peripheral resistance, masking inotropic effects. Use enantiomers like EMD 57033 (no vasodilation) for cleaner in vivo validation .
  • Diastolic function metrics : Monitor left ventricular end-diastolic pressure (LVEDP) to assess lusitropic safety .

Q. How does this compound alter cross-bridge kinetics and nucleotide binding in myocardial tissue?

Sinusoidal analysis of skinned fibers reveals that this compound:

  • Reduces MgATP/MgADP binding affinity (association constants ↓9× and ↓3×, respectively).
  • Increases attached cross-bridge populations (↑2× isometric tension).
  • Slows cross-bridge detachment rates, prolonging strong-force states .

Q. What stereoselective approaches validate this compound's mechanisms in intact myocytes?

  • Indo-1 fluorescence : The (+) enantiomer increases contraction without altering Ca²⁺ transients, while the (-) enantiomer elevates cAMP and Ca²⁺ .
  • BDM (2,3-butanedione monoxime) inhibition : (+)EMD 57033 reverses BDM-induced contractile depression, confirming direct myofilament action .

Q. How do pathological conditions like heart failure influence this compound's therapeutic potential?

In failing human hearts, this compound restores Ca²⁺ sensitivity (pCa shift from 5.8 to 5.3) and enhances maximal force (↑15%). However, impaired SR Ca²⁺ uptake in heart failure may exacerbate diastolic dysfunction. Combine skinned fiber assays with SR function tests (e.g., Ca²⁺ uptake rates) for translational studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Emd 53998
Reactant of Route 2
Reactant of Route 2
Emd 53998

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.